molecular formula C3H8O3 B013024 Glycerol-1,3-13C2 CAS No. 102088-01-7

Glycerol-1,3-13C2

Cat. No.: B013024
CAS No.: 102088-01-7
M. Wt: 94.08 g/mol
InChI Key: PEDCQBHIVMGVHV-ZDOIIHCHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycerol-1,3-13C2 typically involves the incorporation of carbon-13 labeled precursors into the glycerol backbone. One common method is the reduction of carbon-13 labeled dihydroxyacetone or glyceraldehyde using reducing agents such as sodium borohydride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high isotopic purity and yield. The final product is often purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: Glycerol-1,3-13C2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Glycerol-1,3-13C2 is widely used in scientific research due to its isotopic labeling:

Comparison with Similar Compounds

Uniqueness: Glycerol-1,3-13C2 is unique in that it provides specific labeling at the first and third carbon positions, making it particularly useful for studying specific metabolic pathways and reactions that involve these positions. This selective labeling offers more detailed insights compared to uniformly labeled glycerol .

Biological Activity

Glycerol-1,3-13C2 is a stable isotope-labeled form of glycerol that has garnered attention in metabolic research due to its role in various biochemical pathways. This article explores the biological activity of this compound, focusing on its metabolism, applications in research, and implications for understanding metabolic diseases.

Overview of Glycerol Metabolism

Glycerol is a fundamental component of triglycerides and phospholipids, playing a crucial role in lipid metabolism. The metabolism of glycerol involves several pathways, including gluconeogenesis and the tricarboxylic acid (TCA) cycle. This compound specifically allows researchers to trace metabolic pathways using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry due to its distinct labeling.

1. Gluconeogenesis

Glycerol can be converted into glucose through gluconeogenesis. Studies have shown that administering this compound leads to the production of glucose isotopomers, which can be monitored to assess gluconeogenic activity. For instance, one study demonstrated that the administration of [U-13C3]glycerol resulted in increased production of [5,6-13C2]glucose during fasting conditions, indicating active gluconeogenesis from glycerol sources .

2. Tricarboxylic Acid Cycle (TCA Cycle)

Glycerol is also metabolized through the TCA cycle. The introduction of this compound allows for the observation of how glycerol-derived carbons are incorporated into TCA cycle intermediates. Research indicates that glycerol metabolism through the TCA cycle produces double-labeled intermediates that can be detected in plasma . This metabolic tracing is vital for understanding energy production and substrate utilization in various physiological states.

Case Study 1: Hepatic Steatosis

A study investigated the effects of hepatic steatosis on glycerol metabolism by administering this compound to obese volunteers with varying levels of intrahepatic triglyceride (IHTG) content. The results showed that participants with high IHTG had lower 13C enrichments in triglycerides compared to those with low IHTG levels. This suggests that hepatic fat accumulation may impair glycerol metabolism and gluconeogenic flexibility .

Case Study 2: Assessment of Hepatic Function

Another study utilized this compound to assess mitochondrial function in patients with liver disease. By measuring the incorporation of labeled glycerol into plasma metabolites, researchers could evaluate the anabolic functions of hepatic mitochondria. This approach highlighted potential defects in mitochondrial biosynthetic pathways associated with liver diseases .

Applications in Research

This compound is widely used as a tracer in metabolic studies due to its ability to provide insights into various biochemical processes:

  • Metabolic Flux Analysis : It serves as a tool for analyzing metabolic fluxes in both healthy and diseased states.
  • Biomarker Development : The isotopic labeling enables the identification of biomarkers for metabolic disorders such as non-alcoholic fatty liver disease (NAFLD).
  • NMR Spectroscopy : Its unique carbon labeling allows for detailed NMR studies that elucidate metabolic pathways.

Properties

IUPAC Name

(1,3-13C2)propane-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDCQBHIVMGVHV-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2](C([13CH2]O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90481900
Record name Glycerol-1,3-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102088-01-7
Record name Glycerol-1,3-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90481900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using Glycerol-1,3-¹³C₂ in this study?

A1: Glycerol-1,3-¹³C₂ is a specifically labeled form of glycerol where the two terminal carbon atoms (C1 and C3) are replaced with the ¹³C isotope. This isotopic labeling allows researchers to track the fate of these specific carbon atoms during the glycerol oxidation reaction (GOR) on the BiVO₄ photoanode. By analyzing the distribution of ¹³C in the reaction products, researchers can gain insights into the reaction mechanism, specifically regarding the occurrence of C-C bond cleavage and C-C bond formation (coupling) events. []

Q2: How does the use of Glycerol-1,3-¹³C₂ help in understanding C-C coupling during glycerol oxidation?

A2: By using Glycerol-1,3-¹³C₂ and analyzing the product distribution, researchers can determine if the resulting glycolaldehyde molecules contain one or two ¹³C atoms. The presence of two ¹³C atoms in glycolaldehyde would confirm that C-C coupling occurred between two C1 units originating from different glycerol molecules. This information is crucial for understanding the complex interplay of C-C cleavage and coupling reactions during photoelectrochemical GOR on BiVO₄ and provides valuable insights for optimizing the process for selective product formation. []

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